Boc-(S)-alpha-(2-pyridinylmethyl)-proline
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Overview
Description
Boc-(S)-alpha-(2-pyridinylmethyl)-proline is a compound that belongs to the class of proline derivatives It is characterized by the presence of a pyridinylmethyl group attached to the alpha carbon of the proline moiety, with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(2-pyridinylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline is first protected with a Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Pyridinylmethyl Group: The next step involves the introduction of the pyridinylmethyl group. This can be done through a nucleophilic substitution reaction where the protected proline reacts with a pyridinylmethyl halide (e.g., 2-(bromomethyl)pyridine) in the presence of a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis methods may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-alpha-(2-pyridinylmethyl)-proline can undergo various types of chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed to convert the pyridinylmethyl group to a pyridinylmethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include pyridine N-oxides, pyridinylmethylamines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-(S)-alpha-(2-pyridinylmethyl)-proline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Boc-(S)-alpha-(2-pyridinylmethyl)-proline involves its interaction with molecular targets through its pyridinylmethyl and proline moieties. The pyridinylmethyl group can participate in coordination with metal ions, while the proline moiety can interact with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-alpha-(2-pyridinylmethyl)-alanine: Similar structure but with an alanine moiety instead of proline.
Boc-(S)-alpha-(2-pyridinylmethyl)-valine: Contains a valine moiety instead of proline.
Boc-(S)-alpha-(2-pyridinylmethyl)-leucine: Features a leucine moiety instead of proline.
Uniqueness
Boc-(S)-alpha-(2-pyridinylmethyl)-proline is unique due to the presence of the proline moiety, which imparts specific conformational properties and reactivity. The proline ring structure can influence the overall shape and flexibility of the molecule, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWNICGDIAROK-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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